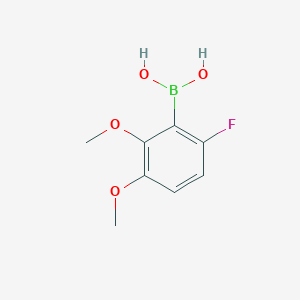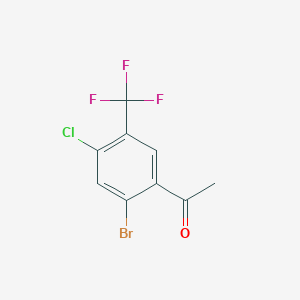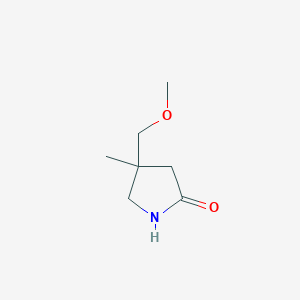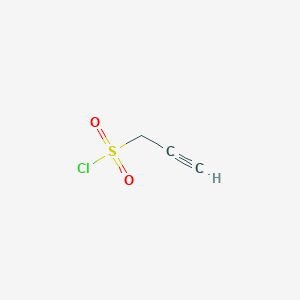
2-Propyne-1-sulfonyl chloride
Overview
Description
2-Propyne-1-sulfonyl chloride is a chemical compound with the molecular formula C3H3ClO2S . It has an average mass of 138.573 Da and a monoisotopic mass of 137.954224 Da . It is a highly reactive compound that is widely used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular structure of this compound consists of 3 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 138.57 g/mol . It should be stored in a refrigerator .Scientific Research Applications
Sulfonylation of Alcohols
A study by Tanabe et al. (1995) demonstrated the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride with combined bases of a catalytic amount of tertiary amine and potassium carbonate. This reaction was conducted safely, avoiding the disposal of wasted amines, and was applicable on a large scale without substantial production of explosive by-products. The methodology was mild enough to be applied to complex and optically active compounds, highlighting its utility in synthetic chemistry (Tanabe et al., 1995).
Visible-Light-Initiated Regioselective Sulfonylation/Cyclization
Meng et al. (2020) developed an economical and eco-friendly strategy for the visible-light-initiated regioselective sulfonylation/cyclization of 1,6-enynes using sulfonyl chlorides under open-air conditions at room temperature. This method leverages sunlight or a blue LED to minimize energy consumption and side reactions, offering a green alternative for the synthesis of heterocyclic compounds (Meng et al., 2020).
Nucleophilic Sulfoalkylation Reagents
Adamczyk et al. (2001) introduced a series of nucleophilic sulfoalkylation reagents prepared from chloroalkylsulfonyl chlorides, expanding the toolkit for enhancing the hydrophilicity of polymers and proteins. These reagents offer new avenues for material science and biomedical applications (Adamczyk et al., 2001).
Organic Sulfur Mechanisms
King and Hillhouse (1983) explored the preparation and reactions of 2-hydroxyethanesulfonyl chloride, revealing insights into organic sulfur mechanisms. Their work on the reactivity of this compound with water and alcohols provides foundational knowledge for understanding and developing new sulfur-containing compounds (King & Hillhouse, 1983).
Sulfur(VI) Fluoride Exchange (SuFEx)
Dong et al. (2014) discussed the use of sulfur(VI) fluoride exchange (SuFEx) as a click chemistry reaction, emphasizing the stability and reactivity of sulfur(VI) fluorides like aryl sulfonyl chlorides. This chemistry is pivotal for creating sulfates and sulfamides, offering a robust method for forming S-O bonds and synthesizing functional molecules (Dong et al., 2014).
Safety and Hazards
2-Propyne-1-sulfonyl chloride is classified as a dangerous substance. It has the GHS07 pictogram and the signal word “Warning” is used to indicate the hazards associated with it . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to wash thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and more .
Biochemical Analysis
Biochemical Properties
2-Propyne-1-sulfonyl chloride plays a significant role in biochemical reactions due to its reactive sulfonyl chloride group. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively. These interactions are crucial in modifying biomolecules and studying enzyme mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain enzymes by reacting with their active sites, leading to altered cellular functions . Additionally, it may affect gene expression by modifying transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with nucleophilic sites on biomolecules. It can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation. This compound can also modify DNA and RNA, affecting gene expression. The binding interactions with biomolecules are primarily driven by the electrophilic nature of the sulfonyl chloride group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to reduced efficacy in biochemical assays. Long-term exposure to this compound may result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can cause toxic or adverse effects, such as enzyme inhibition and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant biochemical changes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter metabolite levels in cells. The compound’s reactivity with nucleophiles makes it a valuable tool for studying metabolic pathways and enzyme mechanisms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be transported across cell membranes and distributed to different cellular compartments. The compound’s localization and accumulation are critical factors that determine its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within cells is essential for understanding its biochemical interactions and effects .
properties
IUPAC Name |
prop-2-yne-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2S/c1-2-3-7(4,5)6/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIBXRSXIGQTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32623-88-4 | |
| Record name | prop-2-yne-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




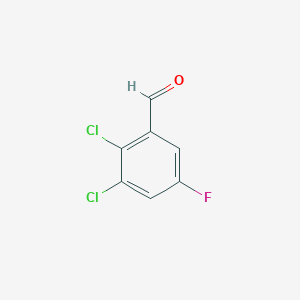
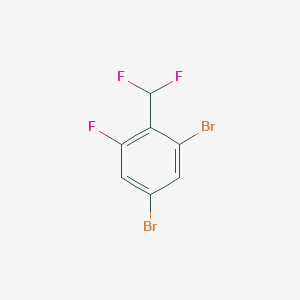
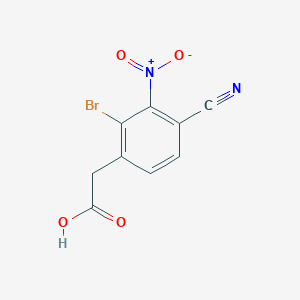
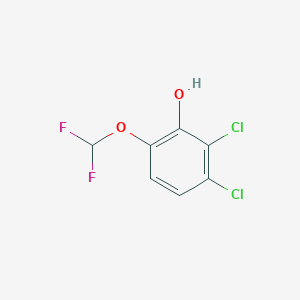

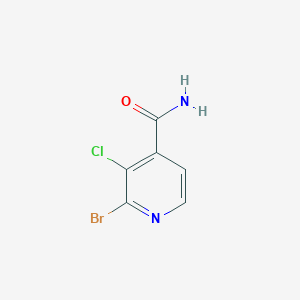

![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)
